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Compound of Interest

Compound Name: Decamethylruthenocene

Cat. No.: B15500432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and

bonding of decamethylruthenocene, a significant organometallic compound with applications

in catalysis and materials science. The information presented herein is compiled from

crystallographic data and computational studies, offering a detailed understanding of its core

structural features and electronic properties.

Molecular Structure of Decamethylruthenocene
Decamethylruthenocene, with the chemical formula [Ru(η⁵-C₅(CH₃)₅)₂], often abbreviated as

[Ru(Cp)₂], is a sandwich compound featuring a central ruthenium atom bonded to two
pentamethylcyclopentadienyl (Cp) ligands. The molecular geometry is characterized by the

parallel arrangement of the two Cp* rings, with the ruthenium atom situated between them.

The precise structural parameters of decamethylruthenocene have been determined by

single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional

arrangement of atoms in a crystalline solid.[1][2][3] The key quantitative data from these

studies are summarized in the table below.
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Parameter Value

Bond Lengths (Å)

Ru-C(Cp) (average) 2.18

C-C(Cp ring) (average) 1.43

C(Cp)-C(methyl) (average) 1.51

Bond Angles (°)

C(Cp)-C(Cp)-C(Cp) (average) 108.0

C(Cp)-C(Cp)-C(methyl) (average) 126.0

Inter-ring distance (Å)

Centroid(Cp)-Ru-Centroid(Cp) 3.68

Table 1: Key molecular structure parameters of decamethylruthenocene obtained from X-ray

crystallography.

The two pentamethylcyclopentadienyl rings in decamethylruthenocene adopt a staggered

conformation, which is the sterically preferred arrangement to minimize repulsion between the

bulky methyl groups. The C-C bond lengths within the Cp* rings are intermediate between

typical single and double bond lengths, indicative of delocalized π-bonding.

Bonding in Decamethylruthenocene
The bonding in decamethylruthenocene is best described by molecular orbital theory. The

interaction between the ruthenium d-orbitals and the π-molecular orbitals of the two Cp*

ligands leads to the formation of a stable 18-electron complex.

The primary bonding interactions involve the overlap of the ruthenium d-orbitals (d₂², dₓ₂₋ᵧ₂,

dₓᵧ, dₓ₂, and dᵧ₂) with the π-molecular orbitals of the Cp* rings. This results in the formation of

bonding, non-bonding, and anti-bonding molecular orbitals. The 18 valence electrons of the

complex (8 from Ru and 5 from each Cp* ligand) fill the bonding and non-bonding molecular

orbitals, leading to a diamagnetic and highly stable compound.
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Theoretical studies, particularly those employing Density Functional Theory (DFT), have

provided deeper insights into the electronic structure and bonding.[4][5][6][7] These

calculations confirm the significant covalent character of the Ru-Cp* interaction and highlight

the importance of both σ-donation from the Cp* ligands to the ruthenium center and π-back-

donation from the metal to the ligands.
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Caption: A simplified representation of the molecular orbital interactions in

decamethylruthenocene.

Experimental Protocols
The determination of the molecular structure of decamethylruthenocene relies on the

following key experimental procedures:

Synthesis and Crystallization
A common synthetic route to decamethylruthenocene involves the reaction of ruthenium

trichloride with pentamethylcyclopentadienyl lithium in an appropriate solvent, such as

tetrahydrofuran (THF). The crude product is then purified, typically by sublimation or

recrystallization from a suitable solvent like hexane or pentane, to yield single crystals of

sufficient quality for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction
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The workflow for determining the crystal structure of decamethylruthenocene is outlined

below.[2][8]

Synthesize and Purify
Decamethylruthenocene

Grow Single Crystals

Mount Crystal on
Diffractometer

Collect Diffraction Data
(X-ray Source, Detector)

Process Data
(Integration, Scaling, Absorption Correction)

Solve Structure
(Direct Methods or Patterson Function)

Refine Structural Model
(Least-Squares Minimization)

Validate Structure
(CheckCIF, R-factors)

Generate Crystallographic
Information File (CIF)

Final Structural Model
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Caption: A generalized workflow for the determination of a molecular structure by single-crystal

X-ray diffraction.

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically

100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-

ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

This data is then processed to determine the unit cell parameters and the symmetry of the

crystal. The initial crystal structure is solved using computational methods and subsequently

refined to obtain the final, accurate molecular structure. The quality of the final structure is

assessed using various crystallographic metrics, such as the R-factor.

Conclusion
The molecular structure and bonding of decamethylruthenocene are well-established through

a combination of experimental X-ray diffraction studies and theoretical calculations. The

molecule exhibits a classic sandwich structure with a stable 18-electron configuration. The

detailed structural parameters and understanding of its electronic nature are crucial for its

application in various fields of chemistry and materials science and provide a basis for the

rational design of new catalysts and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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